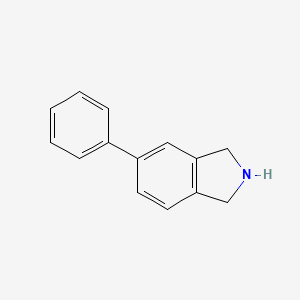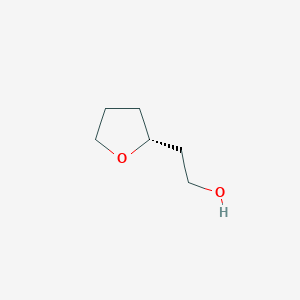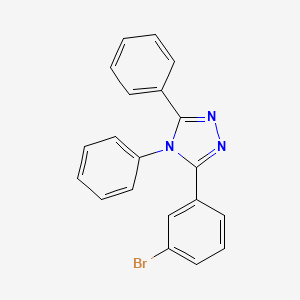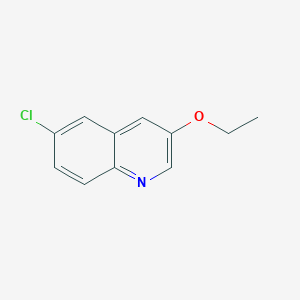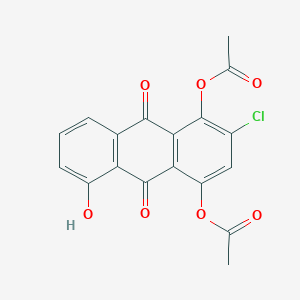
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is an organic compound derived from anthraquinone It features a complex structure with multiple functional groups, including chloro, hydroxy, and diacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Chlorination: Anthraquinone is chlorinated to introduce the chloro group at the 2-position.
Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.
Oxidation: The compound undergoes oxidation to form the 9,10-dioxo groups.
Acetylation: Finally, the diacetate groups are introduced through acetylation reactions at the 1,4-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination, hydroxylation, oxidation, and acetylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxy group.
Reduction: The compound can be reduced to form different hydroxyanthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or further oxidized anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in DNA synthesis and repair, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Similar structure but lacks the chloro and diacetate groups.
2-Chloro-9,10-anthraquinone: Similar but lacks the hydroxy and diacetate groups.
5-Hydroxy-9,10-anthraquinone: Similar but lacks the chloro and diacetate groups.
Uniqueness
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87712-27-4 |
|---|---|
Molecular Formula |
C18H11ClO7 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
(4-acetyloxy-3-chloro-8-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H11ClO7/c1-7(20)25-12-6-10(19)18(26-8(2)21)15-14(12)17(24)13-9(16(15)23)4-3-5-11(13)22/h3-6,22H,1-2H3 |
InChI Key |
MOORYQUMSNLMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


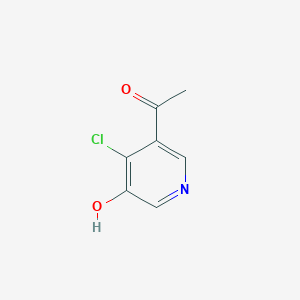
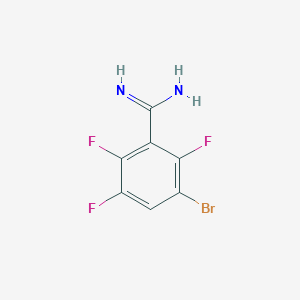
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
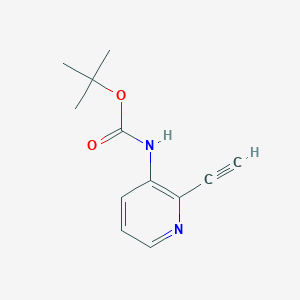

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)

